molecular formula C17H25NO3S2 B14251415 Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- CAS No. 240797-82-4

Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)-

Cat. No.: B14251415
CAS No.: 240797-82-4
M. Wt: 355.5 g/mol
InChI Key: HCRKYTPMZCOFDV-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- is a complex organic compound with the molecular formula C17H25NO3S2 and a molecular weight of 355.515 g/mol This compound features a benzaldehyde moiety attached to a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- typically involves the reaction of 4-formylphenyl derivatives with macrocyclic compounds containing oxygen, sulfur, and nitrogen atoms. One common synthetic route includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yields while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions, including temperature control and solvent selection.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- involves its interaction with specific molecular targets and pathways. The compound’s macrocyclic structure allows it to form stable complexes with metal ions and other molecules, facilitating various biochemical processes. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity, potentially affecting cellular pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-formylphenyl)-1-aza-4,13-dithia-15-crown-5
  • 4-(1-aza-7,10-dioxa-4,13-dithiacyclopentadecyl)benzaldehyde
  • 1,4-dioxa-7,13-dithia-10-(4-formylphenyl)-10-azacyclopentadecane

Uniqueness

Benzaldehyde, 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)- stands out due to its unique combination of a benzaldehyde moiety and a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

240797-82-4

Molecular Formula

C17H25NO3S2

Molecular Weight

355.5 g/mol

IUPAC Name

4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)benzaldehyde

InChI

InChI=1S/C17H25NO3S2/c19-15-16-1-3-17(4-2-16)18-5-11-22-13-9-20-7-8-21-10-14-23-12-6-18/h1-4,15H,5-14H2

InChI Key

HCRKYTPMZCOFDV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOCCOCCSCCN1C2=CC=C(C=C2)C=O

Origin of Product

United States

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